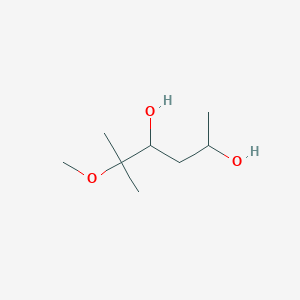
5-Methoxy-5-methylhexane-2,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-5-methylhexane-2,4-diol: is an organic compound with the molecular formula C8H18O3 and a molecular weight of 162.227 g/mol . It is a diol, meaning it contains two hydroxyl groups (-OH), and is characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) on the hexane backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-5-methylhexane-2,4-diol can be achieved through multiple-step organic reactions. Specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the reactions are carefully controlled to optimize yield and minimize by-products . The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-5-methylhexane-2,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to form alkanes or other derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted hexane derivatives.
Scientific Research Applications
Chemistry: 5-Methoxy-5-methylhexane-2,4-diol is used as an intermediate in the synthesis of more complex organic molecules . It serves as a building block in the production of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of diols on cellular processes and metabolic pathways . It is also used in the development of biochemical assays .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials . Its unique chemical properties make it valuable in the formulation of specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Methoxy-5-methylhexane-2,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This interaction can lead to changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
5-Methyl-hexane-2,4-diol: Similar structure but lacks the methoxy group.
2-Methyl-2-methoxy-3,5-hexanediol: Similar structure with different substitution pattern.
Uniqueness: 5-Methoxy-5-methylhexane-2,4-diol is unique due to the presence of both methoxy and methyl groups on the hexane backbone, which imparts distinct chemical and physical properties . This uniqueness makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
112176-25-7 |
|---|---|
Molecular Formula |
C8H18O3 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
5-methoxy-5-methylhexane-2,4-diol |
InChI |
InChI=1S/C8H18O3/c1-6(9)5-7(10)8(2,3)11-4/h6-7,9-10H,5H2,1-4H3 |
InChI Key |
RZUAFZLSYNRQOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C(C)(C)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N,N',N'-Tetrakis{[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea](/img/structure/B14300863.png)
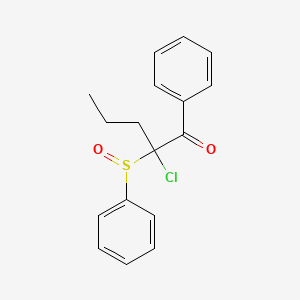
![{[(1S)-2-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-1-(hydroxymethyl)ethoxy]methyl}phosphonic acid](/img/structure/B14300865.png)
![{1-[2-(Benzyloxy)-2-oxoethyl]cyclohexyl}acetate](/img/structure/B14300872.png)
![4-[(Ethoxycarbonyl)sulfamoyl]benzene-1-diazonium](/img/structure/B14300876.png)
![2-[(Ethoxycarbonyl)amino]butyl acetate](/img/structure/B14300877.png)
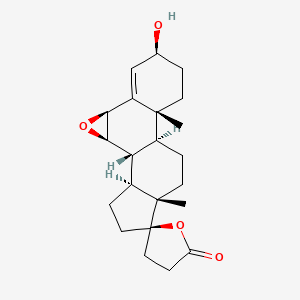
![Diethyl [2-(3-chlorophenyl)ethyl]propanedioate](/img/structure/B14300889.png)
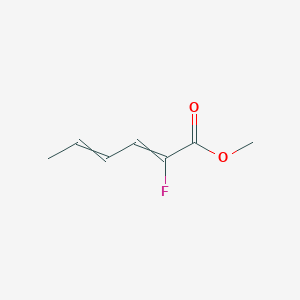
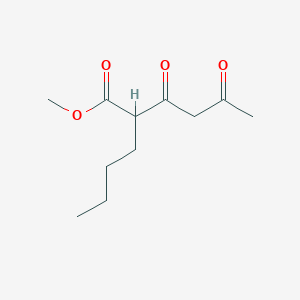
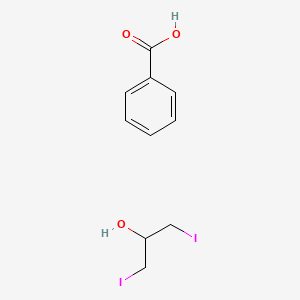
![Pyridine, 2-[[(4-phenyl-1H-imidazol-2-yl)thio]methyl]-](/img/structure/B14300927.png)
![7,8-Dichloro-5H-[1,3]thiazolo[2,3-b]quinazoline-3,5(2H)-dione](/img/structure/B14300930.png)
